4-Piperidinyl benzoate hydrochloride

Descripción general

Descripción

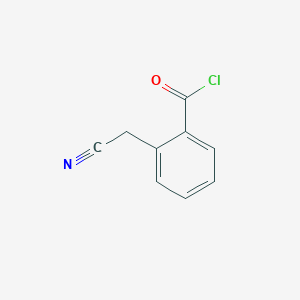

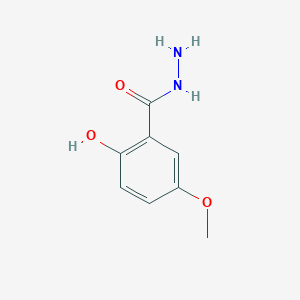

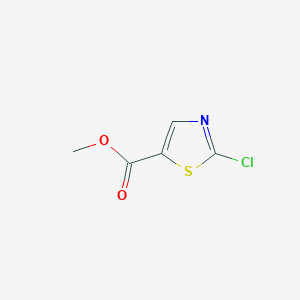

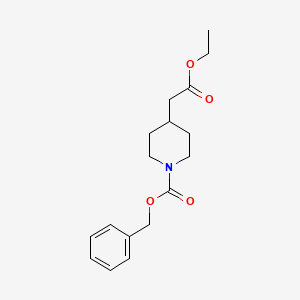

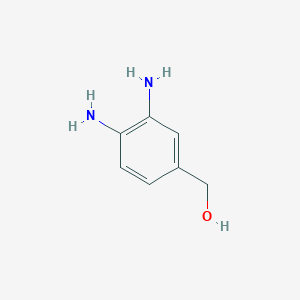

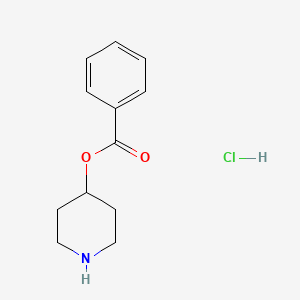

4-Piperidinyl benzoate hydrochloride is a chemical compound with the CAS Number: 67098-29-7 and a Linear Formula: C12H16ClNO2 . Its molecular weight is 241.72 .

Molecular Structure Analysis

The InChI Code of this compound is 1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H . The molecular structure of this compound is complex, which allows it to have varied applications in diverse fields.Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.72 . Further physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Antimicrobial Activity

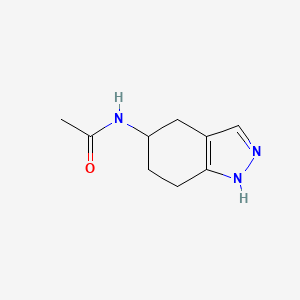

A study conducted by Dyusebaeva et al. (2017) explored the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols, including 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride. This compound demonstrated a broad spectrum of antimicrobial activity against various microorganisms, indicating its potential for further antimicrobial testing (Dyusebaeva et al., 2017).

Alzheimer's Disease Research

In Alzheimer's disease research, a study by Dias Viegas et al. (2018) synthesized and evaluated a series of N-benzyl-piperidine-aryl-acylhydrazone derivatives. These compounds, which include piperidine subunits similar to those found in 4-piperidinyl benzoate hydrochloride, showed promising multi-target activities against Alzheimer's disease. They demonstrated inhibitory activities against acetylcholinesterase and concurrent anti-inflammatory activity (Dias Viegas et al., 2018).

HIV-1 Inhibitor Research

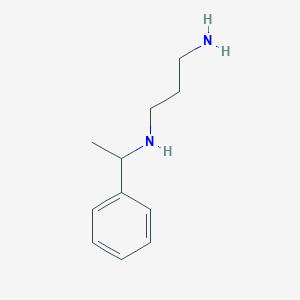

Mingxin Dong et al. (2012) researched 1,4-disubstituted piperidine/piperazine derivatives as potential HIV-1 inhibitors. One of the derivatives, N-(4-Fluoro-benzyl)piperazine analog B07 hydrochloride, exhibited potent anti-HIV-1 activities. This research suggests the potential of piperidine derivatives, like this compound, in developing new therapies for HIV-1 (Dong et al., 2012).

Fluorescent Probes for DNA Detection

Perin et al. (2011) studied benzimidazo[1,2-a]quinolines substituted with piperidine for their application as fluorescent probes for DNA detection. These compounds, including 2-piperidinyl-benzimidazo[1,2-a]quinoline derivatives, demonstrated significant fluorescence emission intensity when bound to DNA, suggesting their utility as DNA-specific fluorescent probes (Perin et al., 2011).

Local Anesthetics Research

A study by Zhumakova et al. (2021) investigated the structure-activity relationship of local anesthetics based on alkynylpiperidine derivatives. These compounds, which bear structural similarities to this compound, showed promising results as local anesthetics, highlighting the potential application of such compounds in anesthesia (Zhumakova et al., 2021)

Safety and Hazards

Direcciones Futuras

Piperidines, including 4-Piperidinyl benzoate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

The primary target of 4-Piperidinyl benzoate hydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . Overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and downstream target gene p21, promoting tumor cell apoptosis .

Propiedades

IUPAC Name |

piperidin-4-yl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYIGRHFFPAECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.